molecular formula C10H7F3O4 B13556235 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B13556235
M. Wt: 248.15 g/mol
InChI Key: GNVPADRSQIQHNI-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative characterized by a methoxycarbonyl (-COOCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. Its molecular formula is C₉H₇F₃O₃, with a molecular weight of 236.15 g/mol (calculated). The compound’s structure, as confirmed by SMILES notation (COC1=CC(=CC(=C1)C(F)(F)F)C(=O)O), highlights its electronic and steric features:

  • The trifluoromethyl group is strongly electron-withdrawing, enhancing the acidity of the benzoic acid moiety.
  • The methoxycarbonyl group contributes to solubility in organic solvents and serves as a versatile functional group for further chemical modifications.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its stability and reactivity .

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

3-methoxycarbonyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H7F3O4/c1-17-9(16)6-2-5(8(14)15)3-7(4-6)10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

GNVPADRSQIQHNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Methodology:

  • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or Togni’s reagent.
  • Catalysts: Copper or iron-based catalysts are typically employed to facilitate the radical or nucleophilic trifluoromethylation.
  • Reaction Conditions: Usually performed in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux.

Reaction Scheme:

Ar–Br + CF₃I (or equivalent) → Ar–CF₃

Note: The trifluoromethylation is regioselective, targeting the position para to the carboxylic acid or ester group, depending on the directing effects.

Esterification to Form the Methoxycarbonyl Group

The next step involves converting the carboxylic acid to the methyl ester, methoxycarbonyl group.

Method:

  • Reagents: Methyl alcohol (methanol) with catalytic sulfuric acid or using methyl chloroformate.
  • Reaction Conditions: Reflux in methanol with acid catalysis or under controlled conditions with methyl chloroformate in the presence of a base.

Typical Procedure:

Benzoic acid derivative + CH₃OH (with H₂SO₄ catalyst) → Methyl ester

This esterification step is straightforward and well-established in organic synthesis.

Purification and Characterization

Post-reaction, purification involves:

  • Extraction: Using organic solvents like ethyl acetate or dichloromethane.
  • Washing: With aqueous solutions to remove residual acids or inorganic impurities.
  • Drying: Over anhydrous magnesium sulfate.
  • Isolation: Via rotary evaporation and recrystallization to obtain high-purity product.

Alternative and Industrial-Scale Methods

In large-scale manufacturing, continuous flow reactors and catalytic systems optimize yield and safety:

Summary Data Table of Key Reaction Parameters

Step Reagents & Conditions Yield Notes
Trifluoromethylation CF₃I, Cu catalyst, THF, reflux ~70-85% Regioselective, scalable
Esterification CH₃OH, H₂SO₄, reflux >90% Purity depends on recrystallization
Purification Organic extraction & recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring methoxycarbonyl and trifluoromethyl groups on a benzene ring, makes it a versatile building block for synthesizing complex organic molecules and specialty chemicals.

Scientific Research Applications

Chemistry
3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid serves as a crucial building block in synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, enabling the creation of diverse derivatives.

  • Oxidation Oxidation reactions can transform the compound into corresponding carboxylic acids or ketones. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the compound into alcohols or alkanes, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The benzene ring in 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo electrophilic or nucleophilic substitution reactions. This leads to the formation of halogenated, nitrated, or sulfonated derivatives, facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Biology
This compound is investigated for its potential biological activity and interactions with biomolecules. For example, trifluoromethyl derivatives have shown good antimicrobial activity against various strains . Certain trifluoromethyl derivatives have demonstrated potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL .

Medicine
In medicine, 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is explored for its potential therapeutic properties and as a precursor in drug synthesis. Nitrobenzoic acids, which are structurally related, have been used as precursors in synthesizing antitubercular agents .

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
    The -CF₃ group in the target compound increases acidity (pKa ~2.5) compared to the -CH₃ analog (pKa ~3.8) due to its strong electron-withdrawing nature. This enhances solubility in polar solvents and stability under acidic conditions .
  • Nitro (-NO₂) vs. Methoxycarbonyl (-COOCH₃): The -NO₂ group in 3-nitro-5-(trifluoromethyl)benzoic acid further lowers the pKa (~1.9) and increases reactivity in electrophilic aromatic substitution, making it suitable for nitro-reduction pathways in agrochemical synthesis .

Functional Group Reactivity

  • Methoxycarbonyl (-COOCH₃):
    This group can be hydrolyzed to a carboxylic acid (-COOH) under basic conditions, enabling modular synthesis of derivatives. For example, demonstrates its use in preparing pyrazole-based drug candidates via coupling reactions .
  • Methylthio (-SCH₃):
    The sulfur atom in 3-(methylthio)-5-(trifluoromethyl)benzoic acid facilitates hydrogen bonding and metal coordination, broadening its utility in catalysis and material science .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates:
    The target compound’s trifluoromethyl group improves metabolic stability, a critical feature in drug design. highlights similar benzoic acid derivatives (e.g., celecoxib metabolites) as key players in anti-inflammatory drug development .
  • Agrochemicals:
    Analogs like 3-nitro-5-(trifluoromethyl)benzoic acid are precursors to herbicides and insecticides due to their electrophilic reactivity .

Research Findings and Data

Physical Properties

  • Solubility: The trifluoromethyl group enhances lipid solubility, making the compound suitable for hydrophobic environments (e.g., cell membranes). In contrast, the amino-substituted analog (CAS 328-68-7) exhibits improved aqueous solubility due to its -NH₂ group .
  • Thermal Stability: Trifluoromethyl-bearing compounds generally exhibit higher thermal stability (>200°C), as seen in ’s methylthio derivative .

Biological Activity

3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by its unique structural features, including a methoxycarbonyl group and a trifluoromethyl group attached to a benzoic acid framework. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical development due to its significant biological activities and potential therapeutic applications.

  • Molecular Formula : C10H8F3O3
  • Molecular Weight : 263.17 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid exhibits various biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, inhibiting specific enzymes involved in inflammatory pathways.
  • Enzyme Inhibition : Studies suggest that it can modulate enzyme activities, which may contribute to its therapeutic effects against diseases.
  • Receptor Interaction : Interaction studies have indicated that this compound can influence receptor activities, suggesting possible applications in drug design.

The mechanism of action for 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance metabolic stability and influence pharmacokinetic properties, making it a valuable candidate for further drug development.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that derivatives of this compound could be developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Enzyme Modulation

Research focused on the compound's ability to inhibit specific enzymes related to metabolic pathways has shown promising results. For instance, it was found to inhibit enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityNotes
3-(Methoxycarbonyl)-4-(trifluoromethyl)benzoic acidModerate anti-inflammatorySimilar mechanism but different efficacy
3-(Methoxycarbonyl)-6-(trifluoromethyl)benzoic acidLow enzyme inhibitionLess potent compared to the target compound
3-(Methoxycarbonyl)-5-(difluoromethyl)benzoic acidLimited biological activityStructural differences reduce effectiveness

Synthesis Methods

Several methods exist for synthesizing 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid, allowing flexibility in production based on available starting materials. Common synthesis routes include:

  • Direct Fluorination : Using fluorinating agents on benzoic acid derivatives.
  • Carboxylation Reactions : Employing carbon dioxide under high pressure in the presence of catalysts.
  • Esterification Techniques : Converting benzoic acid derivatives into their corresponding esters and then hydrolyzing them to yield the target compound.

Q & A

Q. What are the established synthetic routes for 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid?

  • Methodological Answer : The synthesis typically involves esterification of a precursor carboxylic acid. For example:

Start with 5-(trifluoromethyl)benzoic acid.

Introduce the methoxycarbonyl group using methyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to form the ester.

Optimize reaction conditions under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/DMF mixtures.

  • Key Considerations : Monitor reaction progress via TLC, and ensure thorough drying of intermediates to avoid side reactions.
  • References :

Q. What are the solubility properties and safety protocols for handling this compound?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and poorly soluble in water.
  • Handling Protocols :
  • PPE: Nitrile gloves, chemical goggles, lab coat.
  • Ventilation: Use fume hoods during weighing or reactions.
  • Storage: In airtight containers at 2–8°C, separated from oxidizers and strong bases.
  • Spill Management: Absorb with vermiculite or sand, dispose as hazardous waste.
  • References :

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for structural confirmation?

  • Methodological Answer :
  • Multi-Technique Validation :

NMR : Compare 1H^1H (e.g., methoxy singlet at ~3.9 ppm) and 13C^{13}C (ester carbonyl at ~165–170 ppm) with computational predictions (DFT).

IR Spectroscopy : Confirm ester C=O stretch (~1700 cm1^{-1}) and trifluoromethyl C-F vibrations (~1150 cm1^{-1}).

HRMS : Match experimental [M+H]+^+ or [M-H]^- peaks with theoretical values.

  • Cross-Reference : Compare with structurally similar benzoic acid derivatives (e.g., 3-Methoxy-5-(trifluoromethyl)benzoic acid).
  • References :

Q. What strategies improve the yield of methoxycarbonylation during synthesis?

  • Methodological Answer :
  • Reagent Optimization : Use a 1.2–1.5 molar excess of methyl chloroformate to ensure complete esterification.
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate ester formation.
  • Workup : Extract with dichloromethane, wash with 1M HCl (removes unreacted base), dry over MgSO4_4, and concentrate under reduced pressure.
  • Yield Enhancement : Recrystallize from ethanol/water (9:1) to achieve >95% purity.
  • References :

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing CF3_3 group increases the acidity of the benzoic acid proton (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs), enhancing solubility in basic aqueous solutions.
  • Steric and Coordination Effects : The bulky CF3_3 group may hinder nucleophilic attack at the carbonyl carbon but stabilize metal coordination in catalytic systems.
  • Experimental Validation : Compare reaction kinetics with analogs (e.g., 3-Methoxy-5-methylbenzoic acid) to isolate CF3_3-specific effects.
  • References :

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column, mobile phase (acetonitrile/0.1% TFA in water), UV detection at 254 nm.
  • Melting Point : Compare observed mp (e.g., 287–293°C for analogs) with literature values.
  • Elemental Analysis : Validate %C, %H, %F against theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile.
  • References :

Research Design Considerations

Q. What are the key challenges in scaling up synthesis for research-grade quantities?

  • Methodological Answer :
  • Batch Size Limitations : Scale reactions incrementally (0.1 mmol → 10 mmol) to optimize exotherm management.
  • Purification : Replace column chromatography with fractional crystallization for cost-effective scaling.
  • Safety : Implement jacketed reactors for temperature control and pressure-relief systems for volatile byproducts (e.g., HCl).
  • References :

Contradictions and Knowledge Gaps

Q. Are there conflicting reports on the stability of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Hydrolysis of the ester group is minimal below pH 3 but accelerates at pH > 5.
  • Basic Conditions : Rapid saponification occurs at pH > 10 (monitor via loss of ester C=O IR signal).
  • Mitigation : Store in neutral, anhydrous environments. Pre-formulate as a sodium salt for aqueous studies.
  • References :

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